1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [(2-PHENYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE
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Overview
Description
1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [(2-PHENYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE is a complex organic compound that features a tetrazole ring and a thiazole ring connected by a sulfide linkage
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially influencing its interaction with biological targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The action of 1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability . Additionally, certain experimental conditions, such as the use of protective equipment and proper waste disposal, are necessary to avoid environmental pollution .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [(2-PHENYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE typically involves multiple steps, starting with the preparation of the tetrazole and thiazole precursors. The tetrazole ring can be synthesized through a click chemistry approach, which involves the cycloaddition of azides and alkynes. The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
The final step involves the coupling of the tetrazole and thiazole rings through a sulfide linkage. This can be achieved by reacting the tetrazole precursor with a thiazole precursor in the presence of a suitable sulfide donor, such as thiourea, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [(2-PHENYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the tetrazole or thiazole rings can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the tetrazole or thiazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated tetrazole/thiazole derivatives.
Scientific Research Applications
1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [(2-PHENYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a bioactive compound. The tetrazole and thiazole rings are known to exhibit antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets. The compound’s structure allows for the modulation of enzyme activity and receptor binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence. The compound’s stability and reactivity make it suitable for incorporation into polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Similar tetrazole ring structure but lacks the thiazole ring and sulfide linkage.
2-Chlorobenzyl 1-methyl-1H-tetrazol-5-yl sulfide: Similar structure with a chlorobenzyl group instead of the phenylthiazole group.
Imidazole derivatives: Similar heterocyclic structure but with different ring systems and functional groups.
Uniqueness
1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [(2-PHENYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE is unique due to its combination of a tetrazole and thiazole ring connected by a sulfide linkage This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-17-12(14-15-16-17)19-8-10-7-18-11(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNLYYXEPAHWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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